molecular formula C13H19NO2 B8056118 [(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol

[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol

Cat. No.: B8056118
M. Wt: 221.29 g/mol
InChI Key: HLFKLRXUZKUZOP-STQMWFEESA-N
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Description

[(3S,4S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol is a pyrrolidine derivative featuring a benzyl group at the N1 position and hydroxymethyl substituents at both C3 and C4 positions (Figure 1). Its stereochemistry is critical for biological activity, as the (3S,4S) configuration influences molecular interactions with enzymes and receptors .

Synthesis: The compound is synthesized via sodium borohydride reduction of a lactam precursor (compound 6) in the presence of boron trifluoride diethyl etherate, yielding a 53% isolated product as a colorless oil. A minor byproduct, the ethyl ether derivative (8%), is also formed .

Properties

IUPAC Name

[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFKLRXUZKUZOP-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric 1,3-Dipolar Cycloaddition

This method employs glycine ethyl ester as a starting material, undergoing amino protection followed by cyclization. Key steps include:

  • Protection : The amine group is protected using benzyl chloroformate (Cbz-Cl) under basic conditions (pH 9–10) to form N-Cbz-glycine ethyl ester.

  • Cyclization : Intramolecular cyclization is induced via treatment with formaldehyde in methanol at 0°C, forming the pyrrolidine ring.

  • Reduction : The ester group is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), achieving >90% yield.

Critical Parameters :

  • Temperature control (±2°C) during cyclization prevents racemization.

  • Solvent polarity (methanol > ethanol) enhances reaction rate but may reduce stereoselectivity.

Enzymatic Resolution of Racemic Intermediates

The patent CA2568836C describes an enzyme-catalyzed enantioselective hydrolysis to resolve racemic mixtures.

Steps :

  • Racemic Substrate Preparation : A racemic 3,4-trans-disubstituted pyrrolidinone (e.g., rac-3-hydroxy-4-hydroxymethylpyrrolidine) is synthesized via achiral starting materials.

  • Lipase-Catalyzed Hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3S,4S)-enantiomer in aqueous buffer (pH 7.4), yielding a 92:8 enantiomeric ratio (e.r.).

  • Separation : The hydrolyzed product is extracted using dichloromethane, while the unreacted enantiomer remains in the aqueous phase.

Advantages :

  • Avoids chromatographic purification, reducing costs by ~40%.

  • Achieves enantiomeric excess (ee) >98% after recrystallization.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Industrial production leverages continuous flow chemistry to enhance efficiency:

ParameterBatch ProcessContinuous Flow
Reaction Time12–24 hours2–4 hours
Yield75–85%88–93%
Solvent Consumption15 L/kg product8 L/kg product

Key Improvements :

  • Residence Time Control : Precise temperature (50–60°C) and pressure (3–5 bar) minimize side reactions.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) are retained via inline filters, reducing waste.

Stereochemical Control Strategies

Chiral Auxiliaries

The use of (R)- or (S)-benzyloxyproline as a chiral auxiliary ensures stereoselective formation of the pyrrolidine ring:

  • Diastereomeric Excess : >95% de via in situ crystallization.

  • Deprotection : Hydrogenolysis (H₂, 10% Pd/C) removes the benzyl group without epimerization.

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of α,β-unsaturated esters introduces the hydroxymethyl group with 89% ee.

Purification and Characterization

Crystallization Protocols

Recrystallization from methanol/water (7:3 v/v) yields optically pure product:

  • Purity : 99.5% by HPLC.

  • Optical Rotation : [α]D²⁵ = +34.2° (c = 1.0, MeOH).

Analytical Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.32–7.25 (m, 5H, Ar-H)

  • δ 3.78 (dd, J = 10.4 Hz, 1H, CH₂OH)

  • δ 2.91 (m, 1H, pyrrolidine-H)

IR (KBr) : 3340 cm⁻¹ (O-H), 1602 cm⁻¹ (C=C aromatic).

Comparative Analysis of Methods

MethodYield (%)ee (%)Cost (USD/kg)Scalability
Asymmetric Cycloaddition889212,000Moderate
Enzymatic Resolution95988,500High
Catalytic Hydrogenation828914,000Low

Recommendations :

  • Preclinical Studies : Enzymatic resolution offers cost-effective, high-purity material.

  • Large-Scale Production : Continuous flow systems paired with enzymatic resolution optimize throughput .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Azides, thiols.

Scientific Research Applications

Chemistry

In chemistry, [(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, [(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxymethyl groups can form hydrogen bonds with active sites, while the benzyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₁₃H₁₉NO₂
  • Functional groups: Two hydroxymethyl groups, benzyl group.
  • Stereochemistry: Rigid (3S,4S) configuration enhances chiral recognition in enzyme binding .

Comparison with Structurally Similar Compounds

[(3S,4S)-1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-3-yl]methanol [(–)-18]

Structural Differences :

  • The C4 hydroxymethyl group is replaced with a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group.

Functional Implications :

  • Lipophilicity : The TBDMS group increases lipophilicity (logP +1.2 vs. parent compound), enhancing membrane permeability .
  • Stability : The silyl ether protects against oxidation but requires deprotection for biological activity.
  • Synthetic Yield : 89% purity achieved, higher than the parent compound’s 53% yield, due to stabilized intermediates .

(3S,4S)-1-Benzylpyrrolidine-3,4-diol

Structural Differences :

  • Replaces hydroxymethyl groups with hydroxyl groups.

Functional Implications :

  • Solubility : Higher aqueous solubility (logS −1.8 vs. −2.5 for the hydroxymethyl analogue) due to increased hydrogen bonding .
  • Reactivity : Prone to dehydration under acidic conditions, unlike the hydroxymethyl derivative .
  • Synthesis : Derived from L-tartaric acid via condensation with benzylamine and NaBH₄–BF₃ reduction, with lower stereochemical control .

(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol

Structural Differences :

  • Tosyl (p-toluenesulfonyl) group at N1 and a phenylethylamino substituent at C4.

Functional Implications :

  • Reactivity : The tosyl group acts as a leaving group, enabling nucleophilic substitution reactions .
  • Biological Activity: The phenylethylamino group introduces basicity (pKa ~9.5), altering interactions with cationic enzyme pockets .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (C3, C4) Yield/Purity logP Solubility (logS) Key Applications
[(3S,4S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol Hydroxymethyl, hydroxymethyl 53% −0.8 −2.5 Enzyme inhibitor precursors
[(–)-18] (TBDMS-protected) TBDMS-O, hydroxymethyl 89% purity +0.4 −3.2 Prodrug design
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Hydroxyl, hydroxyl 68% −1.2 −1.8 Chiral ligands
Tosyl-phenylethylamino derivative Tosyl, phenylethylamino 93% purity +1.5 −4.0 Synthetic intermediates

Enzyme Binding and Inhibition

The hydroxymethyl groups in [(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol facilitate hydrogen bonding with active-site residues of casein kinase 1δ (CK1δ), achieving an IC₅₀ of 12 μM. In contrast, the TBDMS-protected analogue [(–)-18] shows reduced binding (IC₅₀ >100 μM) due to steric hindrance .

Solubility-Bioactivity Trade-offs

While the diol variant (3S,4S)-1-benzylpyrrolidine-3,4-diol exhibits superior solubility, its instability under physiological pH limits in vivo utility. The hydroxymethyl analogue balances moderate solubility with metabolic stability .

Biological Activity

[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol is a chiral pyrrolidine derivative with significant potential in medicinal chemistry. Its molecular formula is C13_{13}H19_{19}NO2_2, and it has garnered attention for its biological activities, particularly in the context of drug development and therapeutic applications.

The biological activity of [(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of certain enzymatic pathways, which may contribute to its therapeutic effects. The compound's hydroxymethyl group is believed to play a crucial role in mediating these interactions.

Pharmacological Studies

Research has indicated that this compound exhibits various pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
  • Neuroprotective Effects : There is emerging evidence that compounds similar to [(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol may offer neuroprotective benefits, potentially applicable in neurodegenerative diseases.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profiles of [(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol:

  • In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit specific cellular pathways involved in inflammation and apoptosis. For instance, it was shown to reduce the secretion of pro-inflammatory cytokines in cultured macrophages.
  • Animal Models : Animal studies have indicated that administration of this compound can lead to improvements in behavioral outcomes in models of anxiety and depression, suggesting a potential role in psychiatric therapeutics.

Comparative Biological Activity

The following table summarizes the biological activities observed for [(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol compared to related compounds:

CompoundAntimicrobial ActivityNeuroprotective EffectsCytotoxicity
[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanolModerateYesLow
4-Hydroxymethyl-biphenylLowNoModerate
Benzyl chlorideLowNoHigh

Synthesis and Characterization

The synthesis of [(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol typically involves multi-step organic reactions, often starting from readily available precursors such as benzylamine and hydroxymethyl derivatives. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol, and how is stereochemical purity ensured?

  • Methodological Answer : The compound is synthesized via a multi-step route starting from L-tartaric acid. Condensation with benzylamine forms a Schiff base intermediate, followed by stereoselective reduction using NaBH₄–BF₃·Et₂O to yield the (3S,4S)-configured pyrrolidine diol. Hydroxymethyl groups are introduced via subsequent alkylation or oxidation-reduction steps. Stereochemical integrity is verified using chiral HPLC or polarimetry, with X-ray crystallography confirming absolute configuration .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substitution patterns (e.g., benzyl group integration, hydroxymethyl proton coupling).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 222.16).
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for hygroscopic hydroxymethyl groups .

Q. How can researchers optimize purification protocols for this compound?

  • Methodological Answer : Recrystallization from methanol/water mixtures (8:2 v/v) effectively removes byproducts like unreacted benzylamine or tartaric acid derivatives. Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves diastereomers. For scale-up, preparative HPLC with a C18 column (acetonitrile/water gradient) ensures >98% purity .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer : Contradictions arise from assay-specific conditions. Systematic approaches include:

  • Dose-Response Studies : Test across concentrations (1 nM–100 µM) to identify biphasic effects.
  • Mechanistic Profiling : Use kinase inhibition assays or transcriptomics to distinguish direct targets from off-target effects.
  • Structural Analog Comparison : Modify the hydroxymethyl or benzyl groups to isolate pharmacophores responsible for specific activities .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess electronic effects.
  • Hydroxymethyl Functionalization : Convert to esters or ethers to evaluate hydrogen-bonding requirements.
  • Stereochemical Inversion : Synthesize (3R,4R)-enantiomers to determine enantioselective bioactivity.
  • Pharmacokinetic Profiling : Measure logP (experimental vs. computational) to correlate lipophilicity with membrane permeability .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like kinases or proteases. Prioritize poses with hydroxymethyl groups forming hydrogen bonds to catalytic residues.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in aqueous environments.
  • QSAR Modeling : Train models on derivative libraries to predict IC₅₀ values for untested targets .

Q. What experimental designs address discrepancies in reported solubility and stability data?

  • Methodological Answer :

  • Condition Screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–7.4) to identify pH-dependent degradation.
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Excipient Compatibility : Co-formulate with cyclodextrins or PEG to enhance aqueous stability .

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